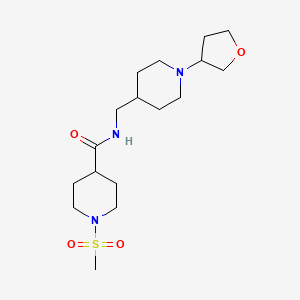
N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide, also known as CDMB, is a synthetic molecule that has gained interest in scientific research due to its potential in various applications.
Wirkmechanismus
N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide's mechanism of action varies depending on its application. As a fluorescent probe, N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide binds to specific proteins and emits a fluorescent signal upon interaction with another protein. As a ligand for GABA-A receptors, N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide binds to the receptor and enhances the inhibitory effects of GABA. As an inhibitor of protein tyrosine phosphatase 1B, N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide binds to the enzyme and prevents it from dephosphorylating target proteins, leading to increased insulin sensitivity.
Biochemical and Physiological Effects:
N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the enhancement of GABA-A receptor activity, and the inhibition of protein tyrosine phosphatase 1B activity. In addition, N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been found to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide in lab experiments is its versatility, as it can be used in various applications. In addition, N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has a high binding affinity for its targets, making it a potent tool for studying protein-protein interactions and receptor activity. However, one limitation of using N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is its potential toxicity, as it has been found to induce cell death in some cell lines.
Zukünftige Richtungen
There are several future directions for N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide research, including the development of new applications, the optimization of synthesis methods, and the investigation of its potential in drug development. In addition, further studies are needed to fully understand N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide's mechanism of action and to determine its safety and efficacy in vivo.
Synthesemethoden
N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is synthesized through a multi-step process that involves the condensation of 2-amino-5-cyanobenzoxazole with 3-bromo-2-oxopropionic acid methyl ester, followed by hydrolysis and decarboxylation. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been found to have potential in various scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, a ligand for GABA-A receptors, and an inhibitor of protein tyrosine phosphatase 1B. In addition, N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been studied for its potential in cancer treatment, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c13-6-7-14-11(16)5-8-15-9-3-1-2-4-10(9)18-12(15)17/h1-4H,5,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVKTHUYOHBOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459521.png)



![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2459528.png)
![9-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2459531.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2459532.png)
![(8S,11R,13S,14S,17S)-17-(1,1-Difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2459536.png)
![N-[[3-(2,5-Dihydropyrrol-1-yl)phenyl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2459538.png)

![(2S)-3-Methyl-N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2459540.png)
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2459541.png)